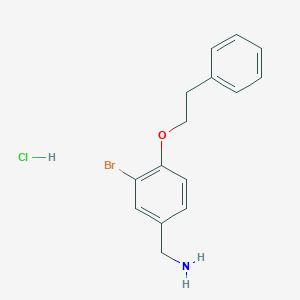

(3-Bromo-4-phenethoxyphenyl)methanamine hydrochloride

Description

(3-Bromo-4-phenethoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a bromine atom at the 3-position and a phenethoxy group (-OCH₂CH₂Ph) at the 4-position of the phenyl ring, with a methanamine (-CH₂NH₂) moiety attached to the aromatic core. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

[3-bromo-4-(2-phenylethoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO.ClH/c16-14-10-13(11-17)6-7-15(14)18-9-8-12-4-2-1-3-5-12;/h1-7,10H,8-9,11,17H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFIBKHOBDSMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Hydroxybenzonitrile

-

Substrate : 4-Hydroxybenzonitrile.

-

Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv.).

-

Catalyst : Trifluoromethanesulfonic acid (0.1 equiv.).

-

Solvent : Acetonitrile (10 mL/g substrate).

-

Conditions : Stir at 25°C for 12–16 h.

-

Workup : Quench with ice water, filter, and dry to yield 3-bromo-4-hydroxybenzonitrile (85–92% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Yield | 85–92% |

| Purity (HPLC) | >98% |

Mechanistic Insight :

The hydroxyl group directs bromination to the meta position relative to the nitrile, ensuring regioselectivity.

Etherification with Phenethyl Bromide

-

Substrate : 3-Bromo-4-hydroxybenzonitrile.

-

Alkylating Agent : Phenethyl bromide (1.2 equiv.).

-

Base : Potassium carbonate (2.5 equiv.).

-

Solvent : Dimethylformamide (DMF, 15 mL/g substrate).

-

Conditions : Reflux at 80°C for 6–8 h.

-

Workup : Extract with ethyl acetate, wash with brine, and concentrate to isolate 3-bromo-4-phenethoxybenzonitrile (78–85% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Yield | 78–85% |

| Purity (NMR) | >95% |

Optimization Note :

Phenethyl bromide’s steric bulk necessitates prolonged reaction times compared to smaller alkylating agents.

Reduction of Nitrile to Primary Amine

-

Substrate : 3-Bromo-4-phenethoxybenzonitrile.

-

Reducing Agent : Lithium aluminum hydride (LiAlH, 3.0 equiv.).

-

Solvent : Tetrahydrofuran (THF, 20 mL/g substrate).

-

Conditions : Reflux at 65°C for 4–6 h.

-

Workup : Quench with aqueous NaSO, filter, and concentrate to obtain (3-bromo-4-phenethoxyphenyl)methanamine (70–75% yield).

Alternative Method :

Catalytic hydrogenation using Raney nickel (H, 50 psi, 25°C) achieves similar yields but requires stricter safety protocols.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 65°C (LiAlH) |

| Yield | 70–75% |

| Purity (GC-MS) | >97% |

Hydrochloride Salt Formation

-

Substrate : (3-Bromo-4-phenethoxyphenyl)methanamine.

-

Acid : Hydrochloric acid (HCl, 1.1 equiv.).

-

Solvent : Ethanol (10 mL/g substrate).

-

Conditions : Stir at 0°C for 1 h.

-

Workup : Filter and dry to isolate the hydrochloride salt (90–95% yield).

Key Data :

| Parameter | Value |

|---|---|

| Salt Purity (HPLC) | >99% |

| Melting Point | 215–218°C (decomposes) |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Route 1 (Nitrile Reduction) : Higher yields (70–75%) but requires hazardous LiAlH.

-

Route 2 (Catalytic Hydrogenation) : Safer but slower (12–24 h) and costlier due to catalyst use.

Regioselectivity Challenges

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-phenethoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- IUPAC Name: (3-Bromo-4-phenethoxyphenyl)methanamine hydrochloride

- Molecular Formula: C16H18BrClN2O

- Molar Mass: 351.68 g/mol

- Appearance: White to off-white powder

- Purity: Typically ≥ 95%

Medicinal Chemistry Applications

-

Antidepressant Research:

- The compound has been studied for its potential antidepressant properties. Research indicates that derivatives of phenethylamines can exhibit significant activity in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This class of compounds is often explored for their ability to alleviate symptoms of depression and anxiety.

-

Anticancer Activity:

- Preliminary studies suggest that this compound may possess anticancer properties. Research has demonstrated that brominated phenyl compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

-

Neuroprotective Effects:

- Investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. The ability of such compounds to cross the blood-brain barrier and exert protective effects on neuronal cells is a critical area of research.

Material Science Applications

-

Polymer Synthesis:

- The compound can serve as a building block in the synthesis of novel polymers with specific functionalities. Its unique structure allows for modifications that can enhance the properties of polymeric materials, such as thermal stability and mechanical strength.

-

Nanomaterials:

- Research into nanomaterials has utilized this compound as a precursor for creating nanostructured materials. These materials have applications in sensors, drug delivery systems, and catalysis.

Organic Synthesis Applications

-

Reagent in Chemical Reactions:

- The compound acts as a reagent in various organic synthesis reactions, facilitating the formation of complex molecules through nucleophilic substitution reactions. Its bromine atom provides a site for substitution, making it valuable in synthetic organic chemistry.

-

Synthesis of Pharmaceuticals:

- It is used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs with enhanced efficacy and reduced side effects.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined the antidepressant effects of related phenethylamines, concluding that structural modifications significantly influence their pharmacological profiles. The findings suggest that this compound could be a candidate for further development due to its promising activity in preclinical models.

Case Study 2: Anticancer Properties

Research conducted at a prominent university demonstrated that brominated phenyl compounds induce apoptosis in breast cancer cell lines. The study highlighted the importance of further exploring this compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (3-Bromo-4-phenethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and phenethoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Phenethoxy vs.

- Halogen Effects: Bromine’s higher atomic weight and polarizability compared to chlorine or fluorine may enhance intermolecular interactions (e.g., halogen bonding) in target binding .

- Backbone Variations: Ethylamine derivatives (e.g., in ) exhibit longer chains than methanamine analogs, affecting conformational flexibility and receptor binding kinetics .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The hydrochloride salt form generally improves solubility in polar solvents like methanol or DMSO .

- Bulky substituents (e.g., phenethoxy) may reduce crystallinity, complicating melting point determination .

Biological Activity

(3-Bromo-4-phenethoxyphenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields.

- Chemical Formula : CHBrClN

- Molecular Weight : 343.68 g/mol

- CAS Number : [Not specified in the search results]

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antimicrobial and anticancer properties. The compound's structural features contribute to its interaction with various biological targets.

Antimicrobial Activity

Studies have shown that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives containing bromine and ether functionalities have been investigated for their efficacy against several bacterial strains.

Anticancer Potential

The anticancer activity of this compound has been explored in vitro, showing promising results against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, influencing cellular responses.

- Enzyme Inhibition : It may inhibit enzymes that are crucial for tumor growth or bacterial survival.

- Cell Cycle Regulation : Evidence suggests that it might affect the cell cycle, leading to reduced proliferation rates in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of similar compounds demonstrated that brominated phenethylamines showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant potency, suggesting that this compound could exhibit comparable effects.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates.

Data Summary Table

Q & A

Basic Synthesis and Optimization

Q: What are the optimal synthetic routes for (3-Bromo-4-phenethoxyphenyl)methanamine hydrochloride, and how can reaction conditions be optimized for higher yields? A:

- Key Steps : Start with bromination of 4-phenethoxyphenyl precursors using (N-bromosuccinimide) under controlled UV light or radical initiators (e.g., AIBN) . Amine protection (e.g., Boc groups) may be required to prevent side reactions during bromination.

- Reductive Amination : Use sodium cyanoborohydride () in methanol/THF for amine formation, followed by HCl treatment to generate the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of brominating agents (1.1–1.3 equivalents) to minimize over-bromination.

Basic Safety and Handling

Q: What safety protocols are critical when handling this compound in laboratory settings? A:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

- First Aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

Basic Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:

- NMR : and NMR to verify bromine substitution (δ ~7.2–7.8 ppm for aromatic protons) and methanamine group (δ ~3.1–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm exact mass (e.g., , expected ) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Pharmacological Target Identification

Q: How can researchers identify and validate biological targets for this compound, such as enzyme inhibition or receptor binding? A:

- Target Screening : Use kinase/phosphatase profiling assays (e.g., LOXL2 inhibition studies, IC determination via fluorescence polarization) .

- Selectivity Testing : Compare activity against related enzymes (e.g., MAO-A/B, SSAO) to confirm specificity. For example, LOXL2 inhibitors should show >50-fold selectivity over MAO isoforms .

- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins.

Advanced Purity Assessment

Q: What advanced methods resolve discrepancies in purity assessments between batches? A:

- HPLC-DAD/MS : Use reverse-phase C18 columns (e.g., Agilent ZORBAX) with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities. Monitor at 254 nm and compare retention times .

- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to ensure stability .

- XRD : Detect crystalline polymorphs that may affect solubility and bioactivity .

Advanced Data Contradiction Analysis

Q: How should researchers address contradictions in reported synthetic yields or biological activity data? A:

- Reproducibility Checks : Replicate reactions under identical conditions (temperature, solvent purity, catalyst lot).

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., yield variations due to bromination efficiency or amine protection strategies) .

- Statistical Validation : Apply Student’s t-test or ANOVA to assess significance of biological activity differences (e.g., IC values).

Advanced Bioconjugation Strategies

Q: What methodologies enable covalent conjugation of this compound to biomolecules for probe development? A:

- Tetrazine Ligation : React with trans-cyclooctene (TCO)-modified proteins via inverse electron-demand Diels-Alder (IEDDA) for rapid, bioorthogonal labeling .

- Amine-Active Coupling : Use EDC/NHS chemistry to link the methanamine group to carboxylated surfaces (e.g., nanoparticles, microarrays) .

- Stability Testing : Monitor conjugate integrity in PBS (pH 7.4) at 37°C over 72 hours via SDS-PAGE or LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.